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Optimizing (Rac)-TBAJ-876 dosage for maximum efficacy in mice

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Compound of Interest		
Compound Name:	(Rac)-TBAJ-876	
Cat. No.:	B15567515	Get Quote

Technical Support Center: (Rac)-TBAJ-876

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing **(Rac)-TBAJ-876** in preclinical mouse models of tuberculosis. The guides and FAQs below address common issues encountered during experimentation to help optimize dosage and achieve maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is (Rac)-TBAJ-876 and what is its primary mechanism of action?

A1: **(Rac)-TBAJ-876** is the racemic form of TBAJ-876, a next-generation diarylquinoline and an analog of bedaquiline used in tuberculosis research.[1][2] Its primary mechanism of action is the inhibition of the mycobacterial F1F-ATP synthase, an essential enzyme for generating ATP in Mycobacterium tuberculosis.[3][4] TBAJ-876 targets both the c-ring and the ε-subunit of the ATP synthase, which is crucial for its potent antimycobacterial activity.[3][5] Unlike its parent compound bedaquiline, TBAJ-876 does not exhibit uncoupler activity, suggesting this function is not critical for its bactericidal effects.[3][4]

Q2: What is the recommended starting dose for (Rac)-TBAJ-876 in mice for efficacy studies?

A2: Based on murine models of tuberculosis, TBAJ-876 has shown dose-dependent bactericidal activity.[6][7] Doses starting at 3.125 mg/kg have demonstrated efficacy similar to a 25 mg/kg dose of bedaquiline.[6] Doses of 6.25 mg/kg and 12.5 mg/kg have shown significantly



greater efficacy than 25 mg/kg of bedaquiline against both wild-type and resistant strains of M. tuberculosis.[6][8][9] Therefore, a starting dose range of 3-6 mg/kg administered orally is a reasonable starting point for efficacy studies.

Q3: How should (Rac)-TBAJ-876 be prepared for administration to mice?

A3: For oral administration in mice, **(Rac)-TBAJ-876** is typically prepared as an oral suspension.[10][11] While specific vehicle details can be proprietary, a common practice for similar compounds involves suspension in a vehicle such as 0.5% methylcellulose or a similar aqueous-based solution to ensure uniform delivery. For long-acting injectable formulations, the compound has been prepared with 80% (w/w) active pharmaceutical ingredient (API) with differing excipients for intramuscular (IM) injection.[12]

Q4: What are the pharmacokinetic properties and key metabolites of TBAJ-876 in mice?

A4: TBAJ-876 exhibits multicompartmental pharmacokinetics with a long terminal half-life.[7] [10][11] In mice, a significant portion of its bactericidal activity is attributed to its primary active metabolite, N-desmethyl-TBAJ-876 (M3).[10][13] After administration of TBAJ-876, M3 exposures in plasma have been observed to be 2.2 to 3.6-fold higher than the parent compound.[13][14] This highlights the importance of measuring both TBAJ-876 and M3 concentrations in plasma to fully understand the compound's activity.[13]

Q5: What are the known safety and tolerability profiles of TBAJ-876?

A5: Preclinical safety evaluations in rats and dogs have shown acceptable toxicological and tolerability profiles.[11] Importantly, TBAJ-876 and its main metabolites have a reduced risk of causing QTc prolongation compared to bedaquiline.[11][15] In a pilot study with a long-acting injectable formulation in mice, doses were generally well-tolerated, although one high dose (1000 mg/kg) of a specific formulation caused thigh swelling, suggesting a possible reaction to the excipient.[12]

Data Summary Tables

Table 1: Dose-Dependent Efficacy of TBAJ-876 in a Murine TB Model



Dose (mg/kg, oral)	Comparator	Efficacy Outcome	Source
3.125	Bedaquiline (25 mg/kg)	Similar reduction in lung CFU counts.	[6]
6.25	Bedaquiline (25 mg/kg)	Significantly greater reduction in lung CFU counts.	[6][8]

| 12.5 | Bedaquiline (25 mg/kg) | Significantly greater reduction in lung CFU counts. |[6][8] |

Table 2: Pharmacokinetic Parameters in BALB/c Mice (Single Oral Dose)

Compound	Dose (mg/kg)	AUC₀ _{−in} /(mg-h/L)	Source
TBAJ-876	20	5.61	[6]

| Bedaquiline | 20 | 20.9 |[6] |

Troubleshooting Guides

Issue 1: Higher than expected efficacy variability between individual mice.

- Possible Cause 1: Inconsistent Drug Formulation.
 - Solution: Ensure the (Rac)-TBAJ-876 suspension is homogenous before and during dosing. Vortex the stock solution thoroughly before drawing each dose. If particles are settling too quickly, consider optimizing the suspension vehicle.
- Possible Cause 2: Gavage Irregularity.
 - Solution: Ensure all technicians are properly trained in oral gavage techniques to guarantee consistent delivery to the stomach and avoid accidental administration into the lungs.
- Possible Cause 3: Metabolic Differences.



 Solution: Since the M3 metabolite is a major contributor to efficacy, individual differences in metabolism can affect outcomes.[13] It may be necessary to increase the sample size (n) per group to account for this biological variability.

Issue 2: Lack of expected therapeutic effect at a given dose.

- Possible Cause 1: Insufficient Drug Exposure.
 - Solution: Confirm plasma concentrations of both TBAJ-876 and its active metabolite M3 via LC-MS/MS.[12] The dose may need to be increased. Studies show a clear dose-dependent response.[6][7]
- · Possible Cause 2: Drug Resistance.
 - Solution: While TBAJ-876 is potent against strains with Rv0678 mutations that confer resistance to bedaquiline, it is crucial to confirm the sensitivity of the specific M. tuberculosis strain being used.[6][8]
- Possible Cause 3: Incorrect Drug Storage.
 - Solution: (Rac)-TBAJ-876 powder should be stored at -20°C for up to 3 years.[2] Stock solutions in solvent are stable for 6 months at -80°C or 1 month at -20°C.[1] Improper storage can lead to degradation.

Issue 3: Unexpected adverse events or toxicity.

- Possible Cause 1: Excipient or Vehicle Toxicity.
 - Solution: If using a custom formulation, run a vehicle-only control group to assess tolerability. As noted in long-acting injectable studies, excipients can sometimes cause local reactions.[12]
- Possible Cause 2: Off-Target Effects at High Doses.
 - Solution: Review the dose being administered. While TBAJ-876 has a favorable preclinical safety profile, all compounds can exhibit toxicity at high concentrations.[11] Consider



performing a dose-ranging tolerability study before proceeding with long-term efficacy experiments.

- Possible Cause 3: Interaction with Other Study Agents.
 - Solution: If TBAJ-876 is being tested in combination with other drugs, consider the
 potential for drug-drug interactions.[11] A review of the metabolic pathways of all coadministered compounds is recommended.

Experimental Protocols & Visualizations Protocol: In Vivo Efficacy Assessment in a Murine TB Model

- Animal Model: Utilize BALB/c or other susceptible mouse strains.
- Infection: Infect mice via aerosol route with a low dose of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a chronic infection.
- Treatment Initiation: Begin treatment approximately 2-4 weeks post-infection, once the bacterial load in the lungs has stabilized.
- Drug Preparation: Prepare (Rac)-TBAJ-876 in a suitable oral suspension vehicle (e.g., 0.5% methylcellulose in water). Prepare fresh daily or according to established stability data.
- Dosing Regimen:
 - Group 1: Vehicle Control (oral gavage).
 - Group 2: (Rac)-TBAJ-876 at 3 mg/kg (oral gavage, daily).
 - Group 3: (Rac)-TBAJ-876 at 6.25 mg/kg (oral gavage, daily).[6]
 - Group 4: (Rac)-TBAJ-876 at 12.5 mg/kg (oral gavage, daily).[6]
 - Group 5: Positive Control (e.g., Bedaquiline at 25 mg/kg, oral gavage, daily).
- Monitoring: Monitor mice daily for clinical signs of illness (weight loss, ruffled fur, inactivity).





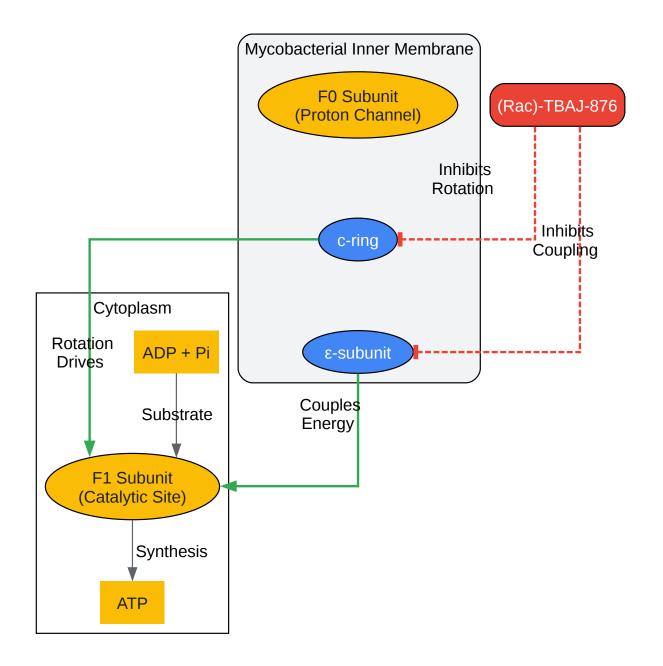


- Efficacy Endpoint: After a predefined treatment period (e.g., 4 weeks), euthanize mice. Aseptically remove lungs and homogenize.
- CFU Enumeration: Plate serial dilutions of the lung homogenates on selective 7H11 agar.
 [12] Incubate plates for 3-4 weeks and count colony-forming units (CFU) to determine bacterial load.
- Pharmacokinetic Analysis: At designated time points, collect blood samples to measure plasma concentrations of TBAJ-876 and its M3 metabolite using a validated LC-MS/MS method.[12]

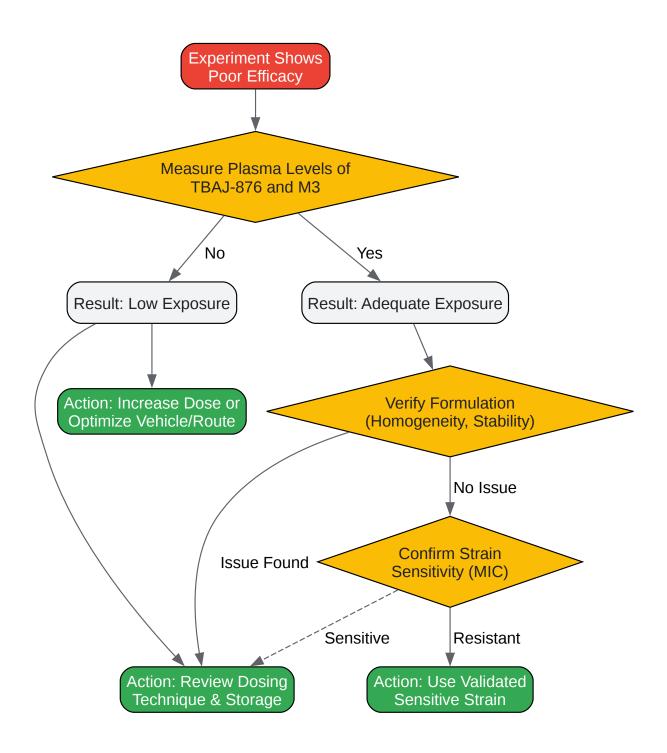












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